molecular formula C5H13N3O B1342349 3-(2-Aminoethyl)-1,1-dimethylurea CAS No. 72080-85-4

3-(2-Aminoethyl)-1,1-dimethylurea

Cat. No. B1342349
CAS RN: 72080-85-4
M. Wt: 131.18 g/mol
InChI Key: HFPUNHXBIPTIDW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,1-dimethylurea (AEDU) is an organic compound that has been studied for its potential applications in various scientific fields. AEDU is a derivative of dimethylurea and is composed of a methyl group attached to an aminoethyl group. This compound has been found to be an effective reagent in the synthesis of various compounds and has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Electron Spin Resonance in Gamma-irradiated Urea Derivatives

Research by Kang, McManus, and Kevan (1994) explored the gamma-irradiation of urea and its derivatives, including 1,3-dimethylurea and 1,1',3,3'-tetramethylurea, using electron spin resonance. This study sheds light on the radical formation and bond dissociation behaviors under irradiation, which are crucial for understanding the reactivity and stability of urea derivatives in various scientific applications, such as material science and radiation chemistry (Kang, McManus, & Kevan, 1994).

Photosynthetic Oxygen Evolution Inhibition

Burden and Horton (1973) investigated the inhibitory effects of 2-amino-1,1,3-tricyanopropene, a compound related by functional group similarity, on photosynthetic oxygen evolution in spinach leaf chloroplasts. Although not directly studying 3-(2-Aminoethyl)-1,1-dimethylurea, this research contributes to understanding how structural variations in urea derivatives impact biological systems, such as inhibiting photosynthesis (Burden & Horton, 1973).

Melamine-Dimethylurea-Formaldehyde Co-Condensations

Cao et al. (2017) explored the co-condensation reactions of 1,3-dimethylurea with melamine and formaldehyde, providing insights into the chemical behavior and potential applications of urea derivatives in polymer chemistry. The study highlights the influence of pH on reaction pathways, relevant for the development of advanced materials with tailored properties (Cao, Li, Liang, & Du, 2017).

Urea Derivatives in Photochemical Reactions

Millet, Palm, and Zetzsch (1998) investigated the photochemistry of urea herbicides, including chlorotoluron (a dimethylurea derivative), in various solvents. This study provides valuable data on the photostability and photodegradation pathways of urea derivatives, important for environmental chemistry and the design of photostable chemical agents (Millet, Palm, & Zetzsch, 1998).

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminoethyl)-1,1-dimethylurea is the G protein-coupled receptor 84 (Gpr84) which is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis . Inflammatory stimulants, such as lipopolysaccharide and tumor necrosis factor-α, upregulate Gpr84 expression .

Mode of Action

It is suggested that it may inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, which could have various effects on the body.

Biochemical Pathways

The compound may affect the ER stress response pathway. The ER stress agent Tm induces the expression of Gpr84, and this upregulation is blocked by the small chemical compound AEBSF, an inhibitor of ER stress transducers

Pharmacokinetics

Amines like this compound are generally well-absorbed and can cross biological membranes due to their polarity . The compound’s bioavailability, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

Its potential inhibition of mao could lead to increased levels of neurotransmitters like dopamine and serotonin, which could have various effects on mood and behavior .

Action Environment

The action, efficacy, and stability of 3-(2-Aminoethyl)-1,1-dimethylurea could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and therefore its ability to cross biological membranes. Additionally, the presence of other substances could potentially affect the compound’s stability or its interactions with its target .

properties

IUPAC Name

3-(2-aminoethyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPUNHXBIPTIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606494
Record name N'-(2-Aminoethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1,1-dimethylurea

CAS RN

72080-85-4
Record name N'-(2-Aminoethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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